molecular formula C19H14ClNO3S2 B2699637 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 304674-51-9

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Cat. No. B2699637
CAS RN: 304674-51-9
M. Wt: 403.9
InChI Key: XBRLNZRYWJYNAP-WJDWOHSUSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid are the Lethal factor (Bacillus anthracis) and Low molecular weight phosphotyrosine protein phosphatase (Homo sapiens (Human)) . These targets play crucial roles in various biological processes, including signal transduction and enzymatic reactions .

Mode of Action

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid: interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the targets’ activities, leading to alterations in the biological processes they are involved in .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of the Lethal factor (Bacillus anthracis) can impact the Bacillus anthracis infection pathway . Similarly, the inhibition of the Low molecular weight phosphotyrosine protein phosphatase can affect signal transduction pathways .

Result of Action

The molecular and cellular effects of 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid ’s action are the result of its interaction with its targets and the subsequent changes in the biochemical pathways they are involved in . These effects can include changes in cellular signaling, enzymatic activity, and other cellular functions .

properties

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3S2/c20-14-9-5-4-8-13(14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRLNZRYWJYNAP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

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